N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene ring, and an amide linkage. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The naphthalene ring is a polycyclic aromatic hydrocarbon, adding to the compound’s stability and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with naphthalene-2-carboxylic acid or its derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide apart is its unique combination of a thiazole ring and a naphthalene ring, which imparts both stability and diverse biological activities. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-8-3-2-4-9-16)23-22(27-20)24-21(26)18-12-11-15-7-5-6-10-17(15)13-18/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTCWBOTXSAFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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